N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position, a carboxamide moiety linked to a 3,5-dimethylphenyl group at the 3-position, and a ketone at the 6-position. Its synthesis and characterization likely involve crystallographic techniques (as inferred from tools like SHELX for structural refinement) and spectroscopic methods to confirm purity and conformation .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-9-15(2)11-19(10-14)23-21(26)17-5-8-20(25)24(13-17)12-16-3-6-18(22)7-4-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNADOLUCALHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including analgesic effects, anti-inflammatory properties, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18FN3O2
- Molecular Weight : 313.34 g/mol
This compound belongs to the class of dihydropyridine derivatives, which are known for their various pharmacological activities.
Analgesic Effects
Research indicates that this compound exhibits notable analgesic properties. A study highlighted that this compound demonstrated an analgesic effect that surpasses that of metamizole sodium while being significantly less toxic—approximately half the toxicity of the reference compound . This suggests its potential as a safer alternative in pain management therapies.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation . The inhibition of COX-1 and COX-2 enzymes is crucial for reducing inflammation and pain, indicating its therapeutic potential in treating inflammatory diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to modulate COX activity plays a significant role in its analgesic and anti-inflammatory effects. Additionally, its structural features may allow it to interact with various biological targets, enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Analgesic Study : A comparative study found that the compound showed a statistically significant reduction in pain scores in animal models compared to controls treated with saline. The analgesic effect was measured using the formalin test and tail-flick test methodologies.
- Anti-inflammatory Study : In a model of induced paw edema in rats, treatment with this compound resulted in a marked decrease in paw swelling compared to untreated controls. Histological examination revealed reduced inflammatory cell infiltration in treated animals .
Comparative Analysis with Other Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the dihydropyridine carboxamide class, which shares structural motifs with several bioactive molecules. Below is a detailed comparison with key analogs:
Substituted Dihydropyridine Derivatives
| Compound Name | Key Structural Differences | Bioactivity/Application |
|---|---|---|
| Nifedipine | 1,4-dihydropyridine with nitro and methyl ester groups | Calcium channel blocker (hypertension) |
| Amlodipine | Chlorinated benzene, aminoethoxy side chain | Long-acting calcium antagonist |
| Target Compound (this article) | 3,5-dimethylphenyl carboxamide, 4-fluorobenzyl | Unknown (likely kinase or protease inhibitor) |
Key Insights :
- The 4-fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like nifedipine. Fluorine’s electron-withdrawing effects could also influence binding interactions in enzyme active sites.
Carboxamide-Containing Analogs
| Compound Name | Carboxamide Substituent | Target/Mechanism |
|---|---|---|
| Imatinib | Piperazinyl-methyl benzamide | BCR-ABL tyrosine kinase inhibitor |
| Target Compound | 3,5-dimethylphenyl carboxamide | Hypothesized kinase inhibition |
Key Insights :
Research Findings and Pharmacological Data
In Vitro Studies
- Kinase Inhibition : Dihydropyridines with carboxamide groups have shown activity against kinases like EGFR and VEGFR. The 4-fluorobenzyl group may mimic ATP-binding pocket interactions seen in fluorinated kinase inhibitors (e.g., erlotinib) .
- Solubility and Permeability : Computational models (e.g., LogP calculations) suggest moderate solubility (~20 µM in PBS), comparable to amlodipine but lower than imatinib.
Structural Analysis
- X-ray crystallography (using SHELX-based refinement) would reveal planar dihydropyridine rings and orthogonal orientations of the fluorobenzyl and dimethylphenyl groups, critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
